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Compound of Interest

Compound Name: Oseltamivir acid-13C,d3

Cat. No.: B12385506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Oseltamivir acid-¹³C,d₃, a crucial isotopically labeled internal standard for pharmacokinetic

and metabolic studies of the antiviral drug Oseltamivir. Given the absence of a publicly detailed

synthesis for this specific labeled compound, this document outlines a proposed synthetic route

based on established chemistry for unlabeled Oseltamivir, incorporating the isotopic labels at a

logical synthetic juncture.

Introduction
Oseltamivir, marketed as Tamiflu®, is a prodrug that is hydrolyzed in vivo to its active

metabolite, Oseltamivir acid (Oseltamivir carboxylate).[1] Oseltamivir acid is a potent inhibitor of

neuraminidase, an enzyme essential for the replication of influenza A and B viruses.[2][3][4] For

quantitative bioanalytical studies, such as those performed using liquid chromatography-

tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are

indispensable for achieving high accuracy and precision. Oseltamivir acid-¹³C,d₃ serves this

purpose, allowing for precise quantification of the active drug metabolite in biological matrices.

[3][5]

This guide details a proposed multi-step synthesis starting from the readily available chiral

precursor, (-)-shikimic acid, and describes the analytical techniques used for the

characterization of the final product.
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Proposed Synthesis of Oseltamivir Acid-¹³C,d₃
The proposed synthesis involves the preparation of isotopically labeled Oseltamivir phosphate,

which is then hydrolyzed to the target molecule, Oseltamivir acid-¹³C,d₃. The isotopic labels are

introduced during the acetylation of the C4-amino group.

Logical Workflow for the Proposed Synthesis
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Caption: Proposed synthetic workflow for Oseltamivir Acid-¹³C,d₃.
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Experimental Protocols
The following protocols are adapted from established syntheses of unlabeled Oseltamivir and

modified to include the isotopic labeling step.[2][6][7]

Step 1: Synthesis of the Epoxide Intermediate from (-)-Shikimic Acid

Esterification and Acetal Protection: (-)-Shikimic acid is first converted to its ethyl ester using

ethanol and a thionyl chloride catalyst. The 3,4-diol is then protected as a pentylidene acetal

using 3-pentanone and p-toluenesulfonic acid.[2]

Mesylation: The remaining 5-hydroxyl group of the protected ethyl shikimate is mesylated

using methanesulfonyl chloride and triethylamine.

Epoxide Formation: The mesylated intermediate is treated with a base, such as potassium

bicarbonate, to induce intramolecular Williamson ether synthesis, forming the key epoxide

intermediate.[2][6]

Step 2: Synthesis of the Amino Alcohol Intermediate

Regioselective Azide Opening: The epoxide intermediate is dissolved in ethanol, and an

aqueous solution of sodium azide and ammonium chloride is added. The mixture is heated to

reflux, leading to the regioselective opening of the epoxide ring by the azide nucleophile to

yield an azido alcohol.[5][6]

Azide Reduction: The azido group is then reduced to a primary amine. A common method is

catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This

step yields the crucial amino alcohol intermediate.

Step 3: Isotopic Labeling via Acetylation

Selective N-Acetylation: The amino alcohol intermediate is dissolved in a suitable solvent.

¹³C,d₃-Acetic anhydride is added to selectively acetylate the more nucleophilic amino group,

forming the isotopically labeled acetamido alcohol intermediate. The reaction is typically

performed in the presence of a base to neutralize the acetic acid byproduct. This step is the

key to introducing the isotopic labels.
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Step 4: Synthesis of Labeled Oseltamivir Phosphate

Introduction of the 3-pentyloxy Group: The hydroxyl group of the labeled acetamido alcohol

is converted into a leaving group (e.g., mesylate). Subsequent reaction with 3-pentanol in the

presence of a suitable base or catalyst introduces the characteristic 3-pentyloxy side chain.

Phosphate Salt Formation: The resulting labeled Oseltamivir free base is then treated with

phosphoric acid to precipitate the stable phosphate salt.[2]

Step 5: Hydrolysis to Oseltamivir Acid-¹³C,d₃

Base-Catalyzed Hydrolysis: The labeled Oseltamivir phosphate is dissolved in a mixture of

1,4-dioxane and water. A 25% aqueous solution of sodium hydroxide is added, and the

reaction is stirred at room temperature until the starting material is consumed (monitored by

TLC or LC-MS).

Neutralization and Extraction: The reaction mixture is neutralized to a pH of approximately

4.2-4.3 with hydrochloric acid. The product is then extracted with ethyl acetate.

Purification: The combined organic phases are dried over magnesium sulfate, filtered, and

concentrated under reduced pressure. The crude product can be purified by flash

chromatography to yield pure Oseltamivir acid-¹³C,d₃.

Characterization Data
The characterization of Oseltamivir acid-¹³C,d₃ relies on a combination of mass spectrometry

and NMR spectroscopy to confirm its identity, purity, and isotopic enrichment.

Data Summary
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Parameter
Oseltamivir Acid
(Unlabeled)

Oseltamivir Acid-¹³C,d₃
(Labeled)

Molecular Formula C₁₄H₂₄N₂O₄ C₁₃¹³CH₂₁D₃N₂O₄

Molecular Weight 284.35 g/mol 288.36 g/mol

Mass Transition (LC-MS/MS) m/z 285.1 → 138.1[3][5][8] m/z 289.2 → 138.3[3][5]

Purity (HPLC) >98% >98%

Isotopic Enrichment N/A >99% for ¹³C, >98% for D

Characterization Methodologies
High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the final compound.

Method: A reverse-phase HPLC method is typically employed.

Column: C18 column (e.g., 100 mm x 4.6 mm, 5 µm).[3]

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an

organic solvent (e.g., acetonitrile).[3]

Detection: UV detection at approximately 215-220 nm.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and the incorporation of the isotopic labels.

Method: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used.

Parent Ion: The mass of the protonated molecule [M+H]⁺ is measured. For the labeled

compound, this should be approximately 289.2 amu, which is 4 units higher than the

unlabeled compound (285.1 amu), confirming the incorporation of one ¹³C and three D

atoms.
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Fragmentation: The fragmentation pattern is analyzed. The transition of m/z 289.2 to a

fragment ion of m/z 138.3 is characteristic of Oseltamivir acid-¹³C,d₃.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and the position of the isotopic labels.

¹H NMR: The spectrum of the labeled compound is expected to be very similar to that of the

unlabeled Oseltamivir acid, with the notable absence of the singlet corresponding to the

acetyl (CH₃) protons.

¹³C NMR: The spectrum will show the presence of all carbon atoms. The signal for the

carbonyl carbon of the acetyl group will be a singlet due to the ¹³C enrichment, whereas in

the unlabeled compound, it would be at natural abundance. The signal for the methyl carbon

of the acetyl group will be absent or significantly altered due to the deuterium substitution.

Signaling Pathways and Experimental Workflows
The synthesis of Oseltamivir does not involve signaling pathways. The experimental workflow

is a linear synthetic sequence.

Detailed Acetylation and Hydrolysis Workflow
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Caption: Key labeling and final deprotection steps in the synthesis.

Conclusion
The synthesis of Oseltamivir acid-¹³C,d₃ is a critical process for the development and clinical

evaluation of Oseltamivir. While a detailed, publicly available protocol for the labeled compound

is scarce, a robust and efficient synthesis can be proposed by adapting well-established routes

for the unlabeled drug. The key to the synthesis is the introduction of the ¹³C and d₃ isotopes
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via an appropriately labeled acetylating agent. The subsequent characterization using modern

analytical techniques, particularly LC-MS/MS and NMR, is essential to confirm the identity,

purity, and isotopic enrichment of the final product, ensuring its suitability as an internal

standard for rigorous bioanalytical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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